molecular formula C15H15ClN2O5S B4394019 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B4394019
M. Wt: 370.8 g/mol
InChI Key: VWESZLIHNIBJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structural features, including a chloro group, an ethoxy group, and a nitrophenyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Sulfonation: The sulfonation of the nitrophenylamine to form the corresponding sulfonamide.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the use of appropriate solvents and catalysts for chlorination and ethoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(2-methyl-3-aminophenyl)benzenesulfonamide

Uniqueness

5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S/c1-3-23-14-8-7-11(16)9-15(14)24(21,22)17-12-5-4-6-13(10(12)2)18(19)20/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWESZLIHNIBJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Reactant of Route 2
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.